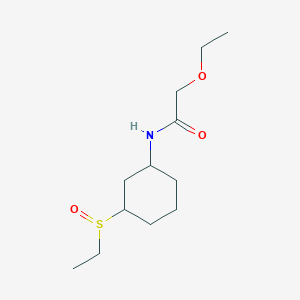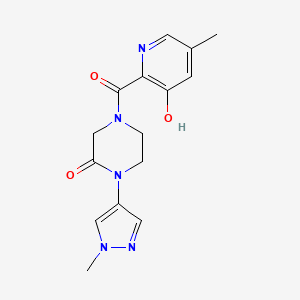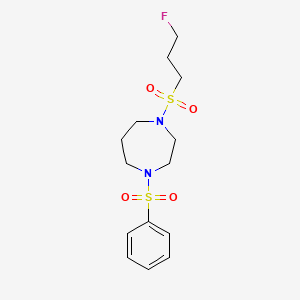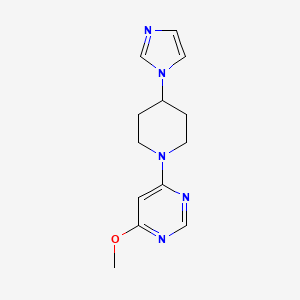
2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxy group, an ethylsulfinyl group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Ethylsulfinyl Group: The ethylsulfinyl group is introduced via a sulfoxidation reaction, where an ethylsulfide precursor is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol precursor reacts with an ethylating agent like ethyl iodide.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine precursor reacts with an acylating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to form a sulfone group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine
- Phenoxy acetamide derivatives
Uniqueness
2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential therapeutic applications.
Properties
IUPAC Name |
2-ethoxy-N-(3-ethylsulfinylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-3-16-9-12(14)13-10-6-5-7-11(8-10)17(15)4-2/h10-11H,3-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHOODFILWSHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CCCC(C1)S(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7078571.png)
![N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7078581.png)
![2-[1-(3-bromophenyl)ethylsulfonyl]-N,N-dimethylpropanamide](/img/structure/B7078588.png)
![1-[3-[2-(2,3-Dihydropyrrolo[2,3-c]pyridin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7078590.png)

![2-bromo-6-fluoro-3-methyl-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7078603.png)
![1-(2-methylphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7078612.png)
![2-bromo-5-methoxy-N-[(1-methylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B7078624.png)
![2-methoxy-N-[1-(3-methoxy-3-methylbutanoyl)azetidin-3-yl]acetamide](/img/structure/B7078625.png)
![(8-hydroxy-4-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazol-4-yl]methanone](/img/structure/B7078626.png)
![N'-cyclohexyloxy-N-[2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-yl]oxamide](/img/structure/B7078659.png)

![Imidazo[1,2-a]pyridin-2-yl-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B7078675.png)

